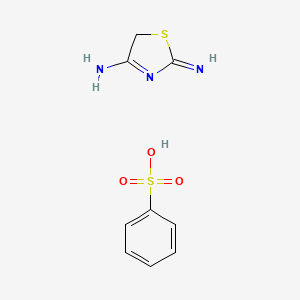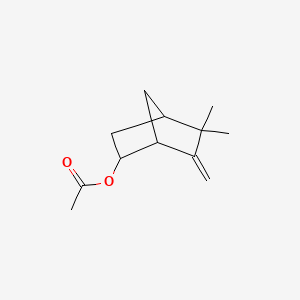![molecular formula C26H16Cl2O2 B14636658 ([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone] CAS No. 54626-89-0](/img/structure/B14636658.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone]: is an organic compound characterized by its biphenyl core structure with two 4-chlorophenyl groups attached to each phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of biphenyl with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, where the biphenyl acts as the nucleophile, attacking the carbonyl carbon of the 4-chlorobenzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups (NO2) or amino groups (NH2) using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), amination using ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is used as a building block in organic synthesis, particularly in the development of novel organic materials and polymers.
Medicine: In medicinal chemistry, ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: A simpler analog with a similar biphenyl core structure but lacking the 4-chlorophenyl groups.
4,4’-Dichlorobiphenyl: A related compound with chlorine atoms attached to the biphenyl core.
4,4’-Dibromobiphenyl: Another analog with bromine atoms instead of chlorine.
Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is unique due to the presence of both biphenyl and 4-chlorophenyl groups, which confer distinct chemical and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
54626-89-0 |
|---|---|
Molekularformel |
C26H16Cl2O2 |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
[4-[4-(4-chlorobenzoyl)phenyl]phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C26H16Cl2O2/c27-23-13-9-21(10-14-23)25(29)19-5-1-17(2-6-19)18-3-7-20(8-4-18)26(30)22-11-15-24(28)16-12-22/h1-16H |
InChI-Schlüssel |
AXMHKSSVDDGXEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


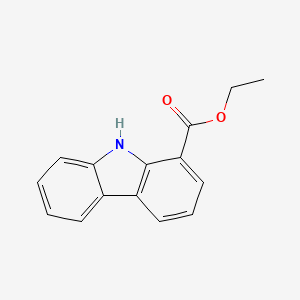

![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
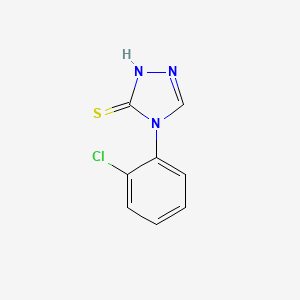
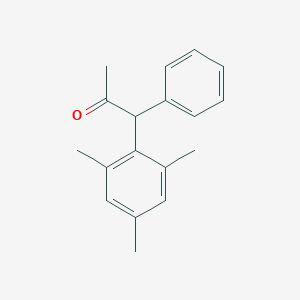
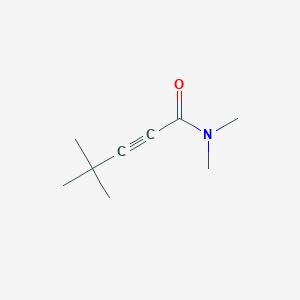

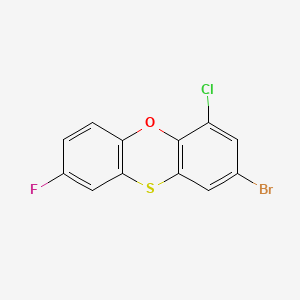
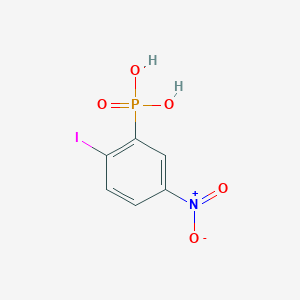
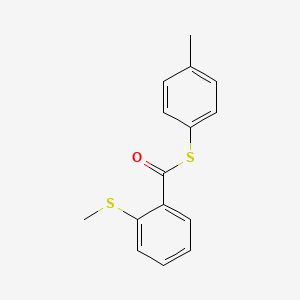
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
